molecular formula C12H16N2O3S B4087837 N-allyl-2-[methyl(methylsulfonyl)amino]benzamide

N-allyl-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4087837
M. Wt: 268.33 g/mol
InChI Key: BWILLDUGLJMLFX-UHFFFAOYSA-N
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Description

N-allyl-2-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the sulfonamide class of compounds and is known for its unique chemical properties, including its ability to act as a potent inhibitor of certain enzymes and proteins.

Mechanism of Action

The mechanism of action of N-allyl-2-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of certain enzymes and proteins by binding to their active sites. This results in the disruption of their normal function, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-2-[methyl(methylsulfonyl)amino]benzamide are diverse and depend on the specific enzyme or protein that is targeted. Some of the reported effects include the inhibition of carbonic anhydrase activity, which can lead to the reduction of intraocular pressure in the treatment of glaucoma. Additionally, this compound has been shown to exhibit anti-tumor activity by inhibiting histone deacetylase, which is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-allyl-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its potent inhibitory activity against certain enzymes and proteins. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-allyl-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the development of new drugs targeting carbonic anhydrase and histone deacetylase, which could have significant therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other fields, such as biochemistry and pharmacology.

Scientific Research Applications

N-allyl-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, including carbonic anhydrase and histone deacetylase. This makes it a potential candidate for the development of new drugs targeting these enzymes.

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-4-9-13-12(15)10-7-5-6-8-11(10)14(2)18(3,16)17/h4-8H,1,9H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILLDUGLJMLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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